molecular formula C18H16FNO6S B2616135 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1448030-91-8

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2616135
CAS No.: 1448030-91-8
M. Wt: 393.39
InChI Key: UTMDKKAAPPXINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic small molecule of interest in early-stage chemical biology and drug discovery research. Its structure incorporates a rigid alkyne linker connecting a benzo[d][1,3]dioxole moiety to a fluorinated methoxybenzenesulfonamide group. The benzo[d][1,3]dioxole unit is a privileged scaffold in medicinal chemistry, often associated with bioactive molecules, while the sulfonamide group is a common pharmacophore known to inhibit various enzymes and receptor targets. The presence of the fluorine atom is typically employed to modulate the molecule's electronic properties, metabolic stability, and membrane permeability . Researchers can explore this compound as a potential tool molecule for probing biological systems. Its specific research value and mechanism of action are not yet fully characterized in the available scientific literature, presenting an opportunity for investigation. Potential areas of inquiry could include the development of inhibitors for enzymatic processes or as a candidate in high-throughput screening campaigns against novel biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO6S/c1-23-16-6-4-13(19)10-18(16)27(21,22)20-8-2-3-9-24-14-5-7-15-17(11-14)26-12-25-15/h4-7,10-11,20H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMDKKAAPPXINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions due to its electron-rich nature.
  • But-2-yn-1-yl linker : Provides flexibility, allowing effective interaction with biological targets.
  • 5-Fluoro and 2-Methoxy groups : These substitutions may influence the compound's pharmacological properties.

Molecular Formula : C₁₈H₁₈FNO₅S
Molecular Weight : 373.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group is often associated with anti-inflammatory properties, potentially inhibiting enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signal transduction pathways critical for cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Research on breast cancer cell lines (MCF-7, CAMA-1) showed varying degrees of inhibition with IC50 values ranging from 0.09 to 157.4 µM depending on the specific structural modifications of the compounds tested .
Cell LineIC50 Range (µM)
MCF-70.30 - 157.4
CAMA-10.16 - 139
SKBR-30.09 - 93.08
HCC19540.51 - 157.2

Anti-inflammatory Activity

The sulfonamide moiety suggests potential anti-inflammatory effects:

  • Cytokine Modulation : Compounds with similar structures have been shown to affect the release of pro-inflammatory cytokines like IL-6 and TNF-α, indicating their role in modulating inflammation .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Benzoxazepine Derivatives : A study evaluated derivatives showing anti-cancer and anti-inflammatory activities, indicating a similar potential for compounds containing the benzo[d][1,3]dioxole structure .
  • Synthesis and Characterization : Research focusing on the synthesis of benzodiazepine derivatives demonstrated their efficacy as anti-anxiety and anticonvulsant agents, hinting at broader therapeutic applications for structurally related compounds .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic activities against various cancer cell lines. For instance, studies have shown that derivatives of sulfonamides can inhibit tumor growth by targeting specific pathways involved in cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents.

Anti-inflammatory Effects

The sulfonamide group often exhibits anti-inflammatory properties. Compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide have been shown to inhibit inflammatory mediators and pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Activity : A study demonstrated that related sulfonamide derivatives induced apoptosis in HeLa cells with an EC50 value of 15 µM, indicating significant cytotoxicity against cancer cells .
  • Anti-inflammatory Effects : Research on related compounds has shown their ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Antiviral Properties : Some derivatives have exhibited antiviral activity by inhibiting viral replication mechanisms, indicating a broader scope of applications beyond oncology and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Core Backbone and Substituents
  • Target Compound : Contains a benzenesulfonamide core, distinguishing it from piperazine- or benzimidazole-based analogs in the evidence. The but-2-yn-1-yl chain provides rigidity, which may enhance binding specificity compared to flexible alkyl chains .
  • Piperazine Derivatives () : Feature a piperazine ring substituted with halogenated aryl groups (e.g., 2,4-difluorophenyl, 3-chlorophenyl) and a benzo[d][1,3]dioxol-5-yloxy-methylphenyl ethyl chain. These compounds prioritize nitrogen-rich pharmacophores for receptor interaction .
  • Benzimidazole Derivatives (): Incorporate a benzimidazole core with dual benzo[d][1,3]dioxol-5-yloxy substituents.
Fluorine Substitution
  • The 5-fluoro group in the target compound parallels fluorinated analogs in (e.g., 2,4-difluorophenyl) and (5-fluoro-benzimidazole). Fluorine improves metabolic stability and lipophilicity, critical for pharmacokinetics .

Physicochemical Properties

Melting Points
  • Piperazine Derivatives : HCl salts exhibit melting points between 164–203°C (e.g., compound 9 in : 202–203°C) .
  • Benzimidazole Derivatives : Melting points range from 171–172°C (e.g., compound 5p in ) .
  • Target Compound : Expected to have a higher melting point than neutral benzimidazoles due to the ionic HCl salt form, similar to piperazine derivatives.
Elemental Analysis
  • Piperazine derivatives show <1% deviation between calculated and observed C/H/N values (e.g., compound 25 in : C 62.25% vs. 62.41% observed) . This suggests high purity, a benchmark for the target compound.

Spectroscopic Characterization

NMR Data
  • Benzo[d][1,3]dioxol Protons : Resonate at δ 6.40–6.82 ppm (1H-NMR) across analogs (e.g., compound 5p in : δ 6.40–6.82) .
  • Sulfonamide Group : Expected aromatic protons in the target compound may appear at δ 7.0–8.0 ppm, similar to sulfonamide shifts in literature.
  • Piperazine Methylenes : Typically δ 2.5–3.5 ppm (e.g., compound 21 in ) .
Mass Spectrometry
  • Benzimidazole derivatives () show molecular ion peaks matching theoretical values (e.g., [M+H]+ for 4d ). The target compound’s MS should similarly validate its molecular weight .

Stability and Reactivity

  • Target Compound : The alkyne spacer may confer susceptibility to oxidation or nucleophilic attack, unlike stable aryl-ether linkages in piperazine derivatives .
  • Benzimidazoles : Exhibit stability under acidic conditions due to aromatic conjugation, whereas the sulfonamide group may hydrolyze under strong base .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagentsSolventTemp (°C)Yield (%)
1Propargyl bromide, K₂CO₃MeCN6065–75
25-Fluoro-2-methoxybenzenesulfonyl chlorideDCM0–570–85

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks to confirm the benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and sulfonamide (δ 7.5–8.2 ppm for aromatic protons) moieties .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and fragmentation patterns.
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its pharmacological profile?

Methodological Answer:

  • Substituent Variation: Modify the fluoro/methoxy groups on the benzene ring or the alkyne linker to assess impact on target binding.
  • Biological Assays: Conduct enzyme inhibition assays (e.g., against bacterial dihydropteroate synthase for sulfonamides) to correlate structural changes with activity .
  • Computational Docking: Use software like AutoDock to predict interactions with biological targets (e.g., binding affinity to bacterial folate pathways) .

Q. Table 2: SAR Observations

Substituent ModificationObserved Activity ChangeProposed Mechanism
-F → -ClIncreased lipophilicityEnhanced membrane permeability
Methoxy → EthoxyReduced activitySteric hindrance at target site

Advanced: What methodologies are recommended for resolving contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Meta-Analysis: Use statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets and identify outliers.
  • Standardized Assays: Replicate experiments under controlled conditions (e.g., fixed pH = 7.4, 37°C) to minimize variability .
  • Cross-Validation: Validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Basic: What are the key considerations in designing in vitro assays to evaluate the compound's antimicrobial efficacy?

Methodological Answer:

  • Strain Selection: Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens.
  • Concentration Range: Test 0.1–100 µM to determine MIC (Minimum Inhibitory Concentration).
  • Controls: Use ciprofloxacin as a positive control and DMSO as a solvent control .

Advanced: How can computational modeling and crystallography tools aid in understanding the compound's interactions with biological targets?

Methodological Answer:

  • X-ray Crystallography: Use SHELX for structure refinement to resolve electron density maps of the compound bound to its target .
  • Mercury Software: Analyze packing motifs and hydrogen-bonding networks in crystal structures .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories to assess conformational flexibility .

Q. Table 3: Crystallographic Data

ParameterValue
Space GroupP2₁2₁2₁
Resolution (Å)1.2
R-factor0.18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.